1-(1-p-Tolyl-ethyl)-piperazine chemical structure and properties
1-(1-p-Tolyl-ethyl)-piperazine chemical structure and properties
Chemical Identity, Synthesis, and Pharmaceutical Applications
Executive Summary
1-(1-p-Tolyl-ethyl)-piperazine (CAS: 514789-74-3) is a specialized secondary amine intermediate used primarily in the synthesis of chiral pharmaceutical agents.[1][2][3] Characterized by a piperazine ring N-substituted with a 1-(4-methylphenyl)ethyl moiety, this molecule serves as a critical pharmacophore in drug discovery, particularly for antihistamines, antidepressants, and CCR5 antagonists.[2][3] Its structure features a chiral center at the ethyl linkage, making it a valuable resolving agent and a scaffold for stereoselective drug design.[3]
This guide provides a comprehensive technical analysis of the molecule's physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in medicinal chemistry and process development.[3]
Chemical Identity & Structure Analysis
Nomenclature and Identifiers
| Parameter | Details |
| IUPAC Name | 1-[1-(4-methylphenyl)ethyl]piperazine |
| Common Synonyms | 1-(1-p-Tolyl-ethyl)-piperazine; N-(1-p-Tolylethyl)piperazine |
| CAS Number | 514789-74-3 |
| Molecular Formula | C₁₃H₂₀N₂ |
| Molecular Weight | 204.31 g/mol |
| SMILES | CC1=CC=C(C=C1)C(C)N2CCNCC2 |
Structural Features
The molecule consists of three distinct functional domains:
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The Piperazine Ring: A saturated six-membered heterocycle providing basicity and hydrogen bond accepting/donating capability (secondary amine).[2][3]
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The Ethyl Linker (Chiral Center): The carbon connecting the aromatic ring to the nitrogen is chiral (R or S).[2] This stereocenter is crucial for binding affinity in receptor-ligand interactions.[2][3]
-
The p-Tolyl Group: A lipophilic 4-methylphenyl moiety that enhances membrane permeability and hydrophobic interactions within protein binding pockets.[2][3]
Physicochemical Properties
Note: Data below combines experimental values with high-confidence predictive models where specific literature is proprietary.
| Property | Value / Description | Relevance |
| Physical State | Viscous oil or low-melting solid | Handling and dispensing |
| Boiling Point | 298.5 ± 25.0 °C (Predicted at 760 mmHg) | Distillation parameters |
| Density | ~0.98 g/cm³ | Process engineering |
| pKa (Piperazine N1) | ~4.5 (Tertiary amine) | Protonation state at physiological pH |
| pKa (Piperazine N4) | ~9.0 (Secondary amine) | Salt formation and solubility |
| LogP | 2.1 - 2.5 (Predicted) | Lipophilicity/Bioavailability |
| Solubility | Soluble in MeOH, DCM, DMSO; Sparingly soluble in water | Formulation and extraction |
Synthesis & Manufacturing Protocols
Route A: Reductive Amination (Preferred)
This route is preferred for industrial scalability due to milder conditions and the avoidance of mutagenic alkyl halides.[3]
Mechanism: Condensation of 4'-methylacetophenone with piperazine to form an iminium ion, followed by in situ reduction.[2][3]
Protocol:
-
Reagents: 4'-Methylacetophenone (1.0 eq), Piperazine (3.0-5.0 eq to prevent bis-alkylation), Titanium(IV) isopropoxide (Lewis acid catalyst), Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride.[2][3]
-
Solvent: Methanol or 1,2-Dichloroethane.[2]
-
Procedure:
-
Workup: Quench with aqueous NaOH (1M). Extract with dichloromethane (DCM).[2] Wash organic layer with brine, dry over MgSO₄, and concentrate.[3]
-
Purification: Column chromatography (DCM:MeOH:NH₄OH) or fractional distillation.
Route B: Nucleophilic Substitution (Classic)
Used when the chiral halide precursor is available (e.g., for enantioselective synthesis starting from chiral alcohols).[2]
Protocol:
-
Reagents: 1-(1-Chloroethyl)-4-methylbenzene, Piperazine (excess), Potassium Carbonate (K₂CO₃).[2][3]
-
Solvent: Acetonitrile or DMF.[2]
-
Conditions: Reflux (80°C) for 8-12 hours.
-
Note: Requires strict control of stoichiometry to minimize the formation of the N,N'-bis(1-p-tolylethyl)piperazine byproduct.
Synthesis Workflow Diagram
Figure 1: Reductive amination pathway favoring mono-alkylation via excess piperazine.[2][3]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 205.17.[2]
-
-
IR Spectroscopy:
Biological Relevance & Applications
This molecule is primarily a High-Value Chiral Building Block .[2][3] Its applications span several therapeutic classes:
-
GPCR Ligands: The 1-aryl-ethyl-piperazine motif is a privileged structure in designing antagonists for G-protein coupled receptors (GPCRs), including Histamine H1 and Chemokine CCR5 receptors.[2][3]
-
Antidepressants: Structurally analogous to vortioxetine intermediates, facilitating serotonin transporter (SERT) modulation.[2]
-
Chiral Resolution: The enantiomerically pure forms (R or S) can be used as resolving agents for chiral acids due to the basic nitrogen atoms.[2]
Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore analysis highlighting regions critical for biological activity and derivatization.[2][3]
Safety & Handling (MSDS Highlights)
Based on general piperazine derivative hazard profiles.
-
GHS Classification:
-
Handling: Use in a fume hood.[2] Wear nitrile gloves and safety goggles.[2][3]
-
Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine. Keep refrigerated (2-8°C).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83113, 1-(p-Tolyl)piperazine (Structural Analog).[2] Retrieved from [Link][2]
-
Organic Chemistry Portal. Synthesis of Piperazines: Recent Literature and Protocols. Retrieved from [Link]
-
Chaudhary, P., et al. (2024). The medicinal chemistry of piperazines: A review.[5] Chemical Biology & Drug Design.[2] Retrieved from [Link]
Sources
- 1. 1-(1-P-TOLYL-ETHYL)-PIPERAZINE CAS#: 514789-74-3 [m.chemicalbook.com]
- 2. 1-(p-Tolyl)piperazine | C11H16N2 | CID 83113 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
